![molecular formula C14H14N4O5 B4325877 methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate](/img/structure/B4325877.png)
methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate
Overview
Description
Methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is a chemical compound that belongs to the family of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
Methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. It has also been found to inhibit the production of certain cytokines and chemokines that are involved in inflammation and tumor growth. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate in lab experiments is its potent biological activities, which make it a promising candidate for drug discovery. However, one of the limitations is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate. One direction is the further investigation of its mechanism of action, which may reveal new targets for drug discovery. Another direction is the development of new synthetic methods that are more efficient and scalable. Additionally, the compound may be studied for its potential applications in other fields, such as materials science and catalysis.
Scientific Research Applications
Methyl 4-({[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential applications in drug discovery, particularly in the development of new drugs for the treatment of cancer, inflammatory diseases, and microbial infections.
properties
IUPAC Name |
methyl 4-[[[2-(3-nitropyrazol-1-yl)acetyl]amino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-23-14(20)11-4-2-10(3-5-11)8-15-13(19)9-17-7-6-12(16-17)18(21)22/h2-7H,8-9H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDWJODLGJOXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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